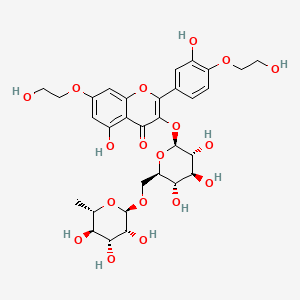4',7-Di-O-(beta-hydroxyethyl)rutoside
CAS No.: 13190-91-5
Cat. No.: VC8340551
Molecular Formula: C31H38O18
Molecular Weight: 698.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 13190-91-5 |
|---|---|
| Molecular Formula | C31H38O18 |
| Molecular Weight | 698.6 g/mol |
| IUPAC Name | 5-hydroxy-7-(2-hydroxyethoxy)-2-[3-hydroxy-4-(2-hydroxyethoxy)phenyl]-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one |
| Standard InChI | InChI=1S/C31H38O18/c1-12-21(36)24(39)26(41)30(46-12)45-11-19-22(37)25(40)27(42)31(48-19)49-29-23(38)20-16(35)9-14(43-6-4-32)10-18(20)47-28(29)13-2-3-17(15(34)8-13)44-7-5-33/h2-3,8-10,12,19,21-22,24-27,30-37,39-42H,4-7,11H2,1H3/t12-,19+,21-,22+,24+,25-,26+,27+,30+,31-/m0/s1 |
| Standard InChI Key | VJTPZRVCTXGNSH-MVXJRKCZSA-N |
| Isomeric SMILES | C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)OCCO)C5=CC(=C(C=C5)OCCO)O)O)O)O)O)O)O |
| SMILES | CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)OCCO)C5=CC(=C(C=C5)OCCO)O)O)O)O)O)O)O |
| Canonical SMILES | CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)OCCO)C5=CC(=C(C=C5)OCCO)O)O)O)O)O)O)O |
Introduction
Chemical Identity and Structural Features
Nomenclature and Synonyms
4',7-Di-O-(beta-hydroxyethyl)rutoside is systematically named as 5-hydroxy-7-(2-hydroxyethoxy)-2-[3-hydroxy-4-(2-hydroxyethoxy)phenyl]-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one . Common synonyms include 4',7-Di-O-(hydroxyethyl)rutin and 13190-91-5 (CAS Registry Number) . The compound is also identified by the UNII code CI11W0EN4X in the FDA’s Global Substance Registration System .
Molecular Architecture
The molecule comprises a flavonoid backbone (chromen-4-one) with two beta-hydroxyethyl ether substitutions at the 4' and 7 phenolic hydroxyl groups (Figure 1) . The disaccharide moiety attached to the 3-position consists of a rhamnose unit linked to glucose, as indicated by the stereochemical descriptors in the IUPAC name. Key structural features include:
-
Chromen-4-one core: Responsible for UV absorption and antioxidant activity.
-
Hydroxyethoxy groups: Enhance water solubility via hydrogen bonding .
-
Stereocenters: Ten defined stereocenters contribute to conformational rigidity, as evidenced by the InChI string .
The 3D conformation, computed using PubChem’s tools, reveals a bent topology with the hydroxyethyl groups oriented away from the planar flavonoid nucleus, minimizing steric hindrance .
Physicochemical Properties
Computed Physicochemical Data
Table 1 summarizes critical properties derived from PubChem’s computational algorithms :
| Property | Value |
|---|---|
| Molecular Weight | 698.6 g/mol |
| XLogP3-AA | -2 |
| Hydrogen Bond Donors | 10 |
| Hydrogen Bond Acceptors | 18 |
| Rotatable Bonds | 12 |
| Topological Polar Surface Area | 284 Ų |
| Heavy Atom Count | 49 |
The low XLogP3-AA and high polar surface area (284 Ų) indicate poor lipid solubility, suggesting limited membrane permeability without prodrug modifications . The presence of 12 rotatable bonds implies moderate flexibility, potentially influencing binding to biological targets.
Synthesis and Derivatization
Related Derivatives
Table 2 compares 4',7-Di-O-(beta-hydroxyethyl)rutoside with its mono-substituted analog, 4'-O-(beta-hydroxyethyl)rutoside (PubChem CID: 72710696) :
| Property | 4',7-Di-O-(beta-hydroxyethyl)rutoside | 4'-O-(beta-hydroxyethyl)rutoside |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 698.6 g/mol | 654.6 g/mol |
| Hydrogen Bond Donors | 10 | 9 |
| Rotatable Bonds | 12 | 11 |
The additional hydroxyethyl group in the di-substituted derivative increases molecular weight by 44 g/mol and adds one hydrogen bond donor .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume